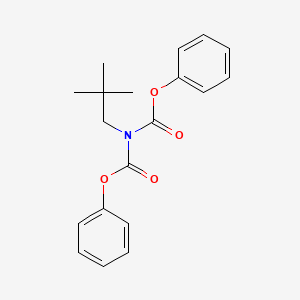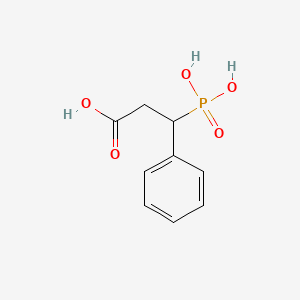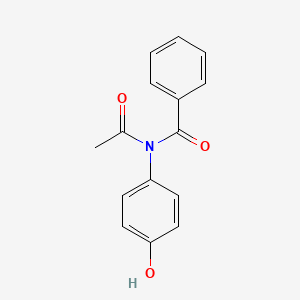
N-Acetyl-N-(4-hydroxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-N-(4-hydroxyphenyl)benzamide: is an organic compound with the molecular formula C₁₅H₁₃NO₃. It is a derivative of benzamide, characterized by the presence of an acetyl group and a hydroxyphenyl group. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Condensation: One common method for synthesizing N-Acetyl-N-(4-hydroxyphenyl)benzamide involves the direct condensation of benzoic acid with 4-hydroxyaniline in the presence of an acetylating agent such as acetic anhydride. The reaction typically occurs under reflux conditions with a suitable solvent like toluene or xylene.
Catalytic Methods: Another approach involves the use of catalysts such as palladium complexes to facilitate the reaction between benzoic acid derivatives and 4-hydroxyaniline. This method can be performed under milder conditions and often results in higher yields.
Industrial Production Methods: Industrial production of this compound generally follows the direct condensation route due to its simplicity and cost-effectiveness. Large-scale synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-Acetyl-N-(4-hydroxyphenyl)benzamide can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form N-acetyl-N-(4-aminophenyl)benzamide using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: N-acetyl-N-(4-aminophenyl)benzamide.
Substitution: Halogenated benzamide derivatives.
Applications De Recherche Scientifique
Chemistry: N-Acetyl-N-(4-hydroxyphenyl)benzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: this compound has potential applications in drug development. Its derivatives are investigated for their pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of N-Acetyl-N-(4-hydroxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the acetyl group can participate in acetylation reactions. These interactions can modulate the activity of enzymes and influence metabolic pathways.
Comparaison Avec Des Composés Similaires
N-Acetyl-N-(4-aminophenyl)benzamide: This compound is a reduction product of N-Acetyl-N-(4-hydroxyphenyl)benzamide and shares similar structural features.
N-Acetyl-N-(4-methoxyphenyl)benzamide: This derivative has a methoxy group instead of a hydroxy group, leading to different chemical properties and reactivity.
N-Acetyl-N-(4-chlorophenyl)benzamide: The presence of a chlorine atom introduces different electronic effects, affecting the compound’s reactivity and applications.
Uniqueness: this compound is unique due to the presence of the hydroxyphenyl group, which imparts specific reactivity and interaction capabilities. This makes it particularly valuable in research and industrial applications where such properties are desired.
Propriétés
Numéro CAS |
85068-42-4 |
|---|---|
Formule moléculaire |
C15H13NO3 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
N-acetyl-N-(4-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C15H13NO3/c1-11(17)16(13-7-9-14(18)10-8-13)15(19)12-5-3-2-4-6-12/h2-10,18H,1H3 |
Clé InChI |
DVBKBLSNTKQOIE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=CC=C(C=C1)O)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


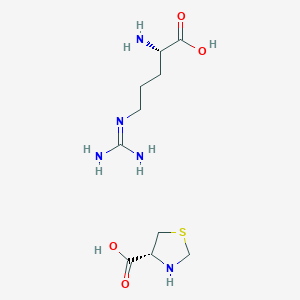
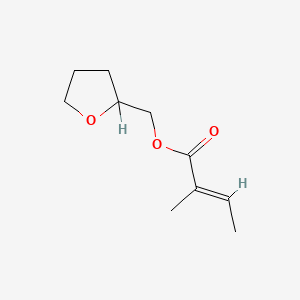
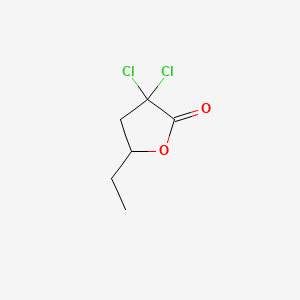

![N-[(3S)-3-tert-butyloctyl]octadecan-1-amine](/img/structure/B12657238.png)
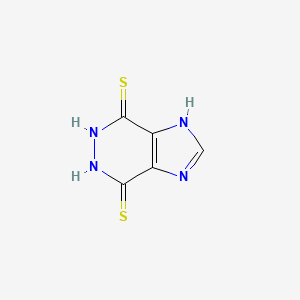

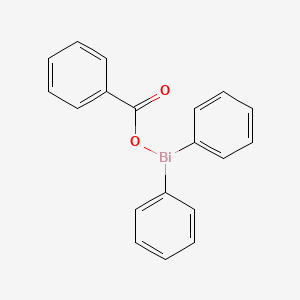

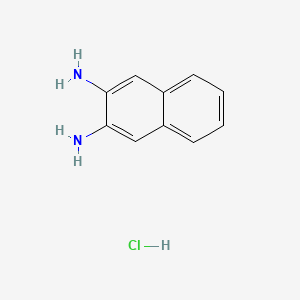
![(7S,9R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-9,10,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12657287.png)

